Terphenyllin
Overview
Description
Terphenyllin is a naturally abundant p-terphenyl metabolite isolated from the coral-derived fungus Aspergillus candidus . It has significant α-glucosidase inhibitory activity . It is a flavonoid metabolite that has antibacterial and cytotoxic properties . It is active against methicillin-resistant S. aureus (MRSA-1), MRSA-2, and V. vulnificus .
Synthesis Analysis
The chemical synthesis of p-terphenyls, which includes terphenyllin, has been extensively studied. The most common methods used are coupled reactions and cyclization reactions .
Molecular Structure Analysis
Terphenyllin is an aromatic compound consisting of a central benzene ring substituted with two phenyl groups . The central ring of p-terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols . Its molecular weight is 338.35 .
Chemical Reactions Analysis
Terphenyllin usually possesses an aromatic or a para quinone function in the central ring modified by different oxygen functions . Lateral benzene rings are usually modified by hydroxy groups, methoxy groups, and isoprenyl or O-isoprenyl groups .
Physical And Chemical Properties Analysis
Terphenyllin has a molecular weight of 338.35 . It is a solid substance with a white to off-white color .
Scientific Research Applications
Cancer Research and Treatment Terphenyllin has shown promise in cancer research, particularly in gastric and pancreatic cancers. Studies have identified its potential in inhibiting the STAT3 signaling pathway, which is crucial for the growth and metastasis of these cancers. For instance, terphenyllin inhibited the growth, proliferation, and metastasis of gastric cancer cells and showed significant anticancer efficacy both in vitro and in vivo without notable toxicity (Yu et al., 2022). Similarly, it was effective against pancreatic cancer, suppressing tumor growth and preventing metastasis in mouse models (Jia Zhang et al., 2020).
Enzyme Inhibition and Metabolic Disorders Terphenyllin and its derivatives have been found to exhibit significant α-glucosidase inhibitory activity, suggesting potential applications in treating metabolic disorders like diabetes. Some derivatives showed more potent activity than established α-glucosidase inhibitors, indicating their potential as therapeutic leads (Xue-Qing Zhang et al., 2018).
Cytotoxic Activities for Cancer Treatment Terphenyllin derivatives have shown potent cytotoxic activities against various cancer cell lines, including lung adenocarcinoma, cervical carcinoma, and hepatocellular liver carcinoma. These findings suggest their potential as candidates for cancer therapy (Waqas Haider et al., 2020).
Antibacterial and Antioxidant Properties Certain terphenyllin compounds have demonstrated notable antibacterial and antioxidant properties. For example, some isolated compounds showed significant inhibition of bacterial growth and demonstrated superior antioxidative effects compared to traditional antioxidants (G. Yen et al., 2001).
Phosphodiesterase Inhibitors for Neurological Diseases Terphenyllin derivatives have been identified as potential inhibitors of phosphodiesterase type 4 (PDE4), which is a target for treating inflammatory, respiratory, and neurological diseases. This suggests their application in developing treatments for these conditions (Zhikai Guo et al., 2022).
Potential in Treating Neurodegenerative Diseases Synthetic terphenyl derivatives have been shown to possess neuroprotective and antiapoptotic activities, making them candidates for treating neurodegenerative and ischemic diseases (D. Simoni et al., 2005).
Synthetic Advances for Diverse Applications Advances in the synthesis of terphenyl derivatives have expanded their potential applications in various fields, including as immunosuppressants, antioxidants, and liquid crystal materials (W. Shi et al., 2015).
properties
IUPAC Name |
2,5-bis(4-hydroxyphenyl)-3,6-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-24-17-11-16(12-3-7-14(21)8-4-12)20(25-2)19(23)18(17)13-5-9-15(22)10-6-13/h3-11,21-23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEMPXKRLPZFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200452 | |
Record name | Terphenyllin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terphenyllin | |
CAS RN |
52452-60-5 | |
Record name | Terphenyllin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52452-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terphenyllin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052452605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terphenyllin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Terphenyllin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERPHENYLLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSR23Q1DOZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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